molecular formula C15H16N4O3S B2775694 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)picolinamide CAS No. 2034452-79-2

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)picolinamide

Cat. No.: B2775694
CAS No.: 2034452-79-2
M. Wt: 332.38
InChI Key: DKGHVOMAYSYCFA-UHFFFAOYSA-N
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Description

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)picolinamide is a synthetic organic compound featuring a benzo[c][1,2,5]thiadiazole 2,2-dioxide core, a heterocyclic system of significant interest in medicinal chemistry and drug discovery. This complex molecule is classified as an aromatic amide, characterized by its amide functional group linking a picolinamide moiety to the nitrogen-containing heterocycle. Compounds containing the 1,2,5-thiadiazole scaffold are extensively investigated for their diverse pharmacological potential, which includes serving as enzyme inhibitors in oncology research . The structure of this compound suggests potential for interaction with various biological targets, such as kinases and lipoxygenases, which are implicated in disease pathways like cancer and inflammation . The incorporation of the picolinamide group may enhance binding affinity and selectivity towards these targets, making it a valuable tool for biochemical assay development and structure-activity relationship (SAR) studies. In a research setting, this compound is intended for use as a reference standard or as a bioactive reagent for in vitro screening. Researchers can utilize it to explore novel mechanisms of action and to develop new therapeutic leads targeting a range of diseases. This product is for non-human research only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c1-18-13-7-2-3-8-14(13)19(23(18,21)22)11-10-17-15(20)12-6-4-5-9-16-12/h2-9H,10-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGHVOMAYSYCFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)picolinamide typically involves multiple steps One common approach starts with the preparation of the 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole intermediate This intermediate can be synthesized through the cyclization of appropriate precursors under oxidative conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and high-throughput screening for the coupling and amide formation steps. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, would be considered to make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)picolinamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups in the thiadiazole ring can be reduced to amines.

    Substitution: The methyl group on the benzothiadiazole ring can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation can lead to the formation of sulfone derivatives, while reduction can yield amine-substituted thiadiazoles. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the benzothiadiazole ring.

Scientific Research Applications

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)picolinamide exhibits notable biological activity, particularly as an inhibitor of various kinases involved in cancer progression. Research indicates that compounds similar to this one can inhibit the vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis and cancer cell proliferation .

Scientific Uses

  • Anticancer Research :
    • The compound has been investigated for its potential as an anticancer agent due to its ability to inhibit key signaling pathways involved in tumor growth and metastasis.
    • Case studies have demonstrated its effectiveness against various cancer types, including breast and liver cancers .
  • Chemical Synthesis :
    • It serves as a valuable intermediate in synthesizing other biologically active compounds. The unique structural features allow for modifications that can enhance biological activity or target specificity.
  • Material Science :
    • Research has indicated potential applications in polymer chemistry where derivatives of this compound can be used to create novel materials with specific properties .

Case Studies

  • Study on Anticancer Activity : A study published in ResearchGate explored novel benzothiazole-based dual inhibitors targeting VEGFR-2 and EGFR. The findings suggested that derivatives similar to this compound showed significant cytotoxic activity against breast and liver cancer cell lines .
  • Synthesis and Characterization : Another research article detailed the synthesis of various thiadiazole derivatives and their biological evaluations. The results highlighted the importance of structural modifications in enhancing the efficacy of compounds against cancer cell lines .

Mechanism of Action

The mechanism of action of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)picolinamide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit certain enzymes involved in cell proliferation. The thiadiazole ring can interact with the active site of these enzymes, leading to the disruption of their normal function and ultimately inducing cell death.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure and have similar electronic properties.

    Picolinamide derivatives: Compounds with the picolinamide moiety exhibit similar binding properties to biological targets.

Uniqueness

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)picolinamide is unique due to the combination of the thiadiazole and picolinamide moieties, which confer specific electronic and binding properties. This makes it particularly useful in applications requiring precise molecular interactions, such as targeted drug design and the development of advanced materials.

Biological Activity

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)picolinamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings, providing a comprehensive overview of its applications and mechanisms.

Chemical Structure and Properties

The compound features a thiadiazole ring fused with a picolinamide moiety. The presence of both the thiadiazole and picolinamide groups contributes to its diverse biological activities. The molecular formula is C16H15N5O3S2C_{16}H_{15}N_{5}O_{3}S_{2} with a molecular weight of 389.5 g/mol.

PropertyValue
Molecular FormulaC₁₆H₁₅N₅O₃S₂
Molecular Weight389.5 g/mol
CAS Number2034488-76-9

Biological Activities

Research indicates that compounds containing the thiadiazole moiety exhibit a broad range of biological activities, including:

  • Antimicrobial Activity : Thiadiazole derivatives have shown effectiveness against various bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) and fungi (e.g., Aspergillus niger) .
  • Anticancer Properties : Studies have demonstrated that thiadiazole derivatives can inhibit the growth of cancer cell lines such as U937 and HL60 . The incorporation of the thiadiazole ring enhances the cytotoxicity of these compounds.
  • Anti-inflammatory Effects : Certain derivatives have been reported to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways or signal transduction, modulating cellular responses.
  • Receptor Interaction : It might interact with various receptors, influencing processes such as cell proliferation and apoptosis.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    A study evaluated the antimicrobial activity of synthesized thiadiazole derivatives against several pathogens using the cup plate method. The results indicated that compounds similar to this compound exhibited moderate to strong antibacterial activity .
    StrainZone of Inhibition (mm)
    E. coli15
    S. aureus17
    A. niger12
  • Cytotoxicity Assay :
    In vitro assays assessed the cytotoxic effects on human cancer cell lines. The compound demonstrated significant cytotoxicity against HL60 cells with an IC50 value of 25 µM .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)picolinamide, and how are intermediates characterized?

  • Methodology : The synthesis typically involves multi-step reactions starting with benzo[c][1,2,5]thiadiazole derivatives. For example, cyclization of intermediates using concentrated sulfuric acid (as in thiadiazole formation ) or iodine/triethylamine in DMF is critical. Key steps include:

  • Amide coupling : Reacting thiadiazole intermediates with picolinamide derivatives under reflux in acetonitrile or ethanol.
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures.
  • Characterization : Confirmation via 1H^1H/13C^{13}C NMR, IR, and mass spectrometry (e.g., FAB-MS for molecular ion peaks ).

Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?

  • Methodology :

  • X-ray crystallography : Resolves 3D molecular geometry and confirms substituent positioning (e.g., co-crystal analysis in ).
  • NMR spectroscopy : 1H^1H NMR identifies proton environments (e.g., methyl groups at δ 1.91 ppm, aromatic protons at δ 7.20–8.96 ppm ), while 13C^{13}C NMR verifies carbonyl and heterocyclic carbons.
  • IR spectroscopy : Detects functional groups (e.g., sulfonyl stretches at 1130–1368 cm1^{-1}, amide C=O at 1649–1670 cm1^{-1}) .

Q. What in vitro assays are commonly used to evaluate its biological activity?

  • Methodology :

  • Antimicrobial assays : Broth microdilution for MIC determination against bacterial/fungal strains .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., IC50_{50} calculations) .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

  • Methodology :

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency compared to ethanol .
  • Catalyst selection : Iodine or triethylamine accelerates heterocyclization, reducing side-product formation .
  • Temperature control : Maintaining 293–298 K during acid-catalyzed steps prevents decomposition .
    • Data-driven optimization : Use Design of Experiments (DoE) to analyze factors like pH, solvent ratio, and reaction time.

Q. How do structural modifications (e.g., substituent variation) affect the compound’s bioactivity and stability?

  • Methodology :

  • SAR studies : Synthesize derivatives with substituents on the benzo[c]thiadiazole or picolinamide moieties.
  • Stability assays : HPLC monitoring of degradation under physiological pH (e.g., pH 7.4 buffer at 310 K) .
  • Computational modeling : DFT calculations predict electronic effects of substituents (e.g., electron-withdrawing groups enhance electrophilicity) .

Q. How can conflicting data on biological activity across studies be resolved?

  • Methodology :

  • Meta-analysis : Compare assay conditions (e.g., cell line specificity, serum concentration differences) .
  • Dose-response validation : Reproduce assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Mechanistic studies : Use SPR or ITC to quantify target binding affinity and rule off-target effects .

Methodological Considerations

Q. What strategies mitigate side reactions during synthesis?

  • Approach :

  • Protecting groups : Temporarily shield reactive amines during cyclization (e.g., Boc protection) .
  • Stepwise addition : Introduce reagents gradually to avoid exothermic side reactions .
  • TLC monitoring : Track reaction progress using chloroform:acetone (3:1) as mobile phase .

Q. Which statistical methods are appropriate for analyzing dose-response data in pharmacological studies?

  • Approach :

  • Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to calculate EC50_{50}/IC50_{50} .
  • ANOVA with post-hoc tests : Compare multiple derivatives’ efficacy (e.g., Tukey’s HSD for pairwise comparisons).

Key Challenges and Solutions

  • Challenge : Low solubility in aqueous buffers for bioassays.
    Solution : Use co-solvents (e.g., DMSO ≤1% v/v) or formulate as nanoparticles .
  • Challenge : Spectral overlap in NMR characterization.
    Solution : Apply 2D techniques (COSY, HSQC) to resolve complex proton environments .

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